2-(3-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and methylamine.
Formation of Intermediate: The initial step involves the condensation of 3-chlorobenzaldehyde with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.
Carboxylation: The amine is then carboxylated using carbon dioxide under basic conditions to form the final product, 2-(3-Chlorophenyl)-2-(methylamino)acetic acid.
Hydrochloride Formation: The free acid is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction can lead to the formation of amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-chlorobenzaldehyde or 3-chlorobenzoic acid.
Reduction: Formation of 3-chlorophenylethanol or 3-chlorophenylmethanamine.
Substitution: Formation of various substituted phenylacetic acids.
Scientific Research Applications
2-(3-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, leading to changes in cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylacetic acid
- 2-(3-Bromophenyl)-2-(methylamino)acetic acid
- 2-(3-Fluorophenyl)-2-(methylamino)acetic acid
Uniqueness
2-(3-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties compared to other phenylacetic acids.
Properties
Molecular Formula |
C9H11Cl2NO2 |
---|---|
Molecular Weight |
236.09 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-2-(methylamino)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H10ClNO2.ClH/c1-11-8(9(12)13)6-3-2-4-7(10)5-6;/h2-5,8,11H,1H3,(H,12,13);1H |
InChI Key |
IYBRRECQPQMJLJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1=CC(=CC=C1)Cl)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.